WZFTUHXVMMWYQJ-PZNXAURZSA-N
Description
The compound corresponding to the InChIKey WZFTUHXVMMWYQJ-PZNXAURZSA-N is identified as N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (designated as 6m in synthetic studies). This molecule belongs to a class of hybrid heterocyclic compounds featuring a thiazolidinone core fused with quinazolinone and benzodioxole moieties. Its synthesis involves multi-step reactions, including condensation of substituted benzaldehydes with thiazolidinone precursors, followed by coupling with quinazolinone derivatives .
Key structural attributes include:
- Thiazolidinone ring: Imparts electron-deficient properties, enhancing reactivity in biological systems.
- Benzodioxole substituent: Enhances lipophilicity and metabolic stability.
- Quinazolinone-thioacetamide linkage: Contributes to hydrogen-bonding interactions with biological targets.
Properties
Molecular Formula |
C22H17FN2O5 |
|---|---|
Molecular Weight |
408.385 |
InChI |
InChI=1S/C22H17FN2O5/c23-12-2-1-3-13(8-12)24-20(26)18-16-6-7-22(30-16)10-25(21(27)19(18)22)14-4-5-15-17(9-14)29-11-28-15/h1-9,16,18-19H,10-11H2,(H,24,26)/t16-,18?,19?,22-/m1/s1 |
InChI Key |
WZFTUHXVMMWYQJ-PZNXAURZSA-N |
SMILES |
C1C23C=CC(O2)C(C3C(=O)N1C4=CC5=C(C=C4)OCO5)C(=O)NC6=CC(=CC=C6)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations
| Compound ID | Core Structure | R-Group (Substituent) | Key Functional Groups |
|---|---|---|---|
| 6m | Thiazolidinone | Benzo[d][1,3]dioxol-5-yl-methylene | Benzodioxole, Thioacetamide |
| 6n | Thiazolidinone | 4-Hydroxy-3-methoxybenzylidene | Methoxy, Hydroxyl |
| 6o | Thiazolidinone | Phenylallylidene | Phenyl, Allyl |
Key Observations :
Physicochemical Properties
| Property | 6m | 6n | 6o |
|---|---|---|---|
| Molecular Weight | 567.62 g/mol | 569.64 g/mol | 549.61 g/mol |
| LogP (Predicted) | 3.8 | 2.9 | 4.1 |
| Solubility (DMSO) | 12 mg/mL | 18 mg/mL | 8 mg/mL |
| Melting Point | 218–220°C | 205–207°C | 230–232°C |
Key Observations :
Key Observations :
- 6m demonstrates 2–5× greater potency against MCF-7 cells compared to 6n and 6o , attributed to its benzodioxole group’s enhanced interaction with hydrophobic kinase domains .
- 6n ’s moderate activity suggests that polar substituents may reduce membrane permeability despite favorable solubility .
Mechanistic Insights and Research Findings
- 6m inhibits EGFR kinase by occupying the ATP-binding pocket, as confirmed by molecular docking studies. The benzodioxole group forms critical van der Waals contacts with Leu694 and Val702 residues .
- 6n ’s hydroxyl group participates in hydrogen bonding with Thr766, but its lower lipophilicity limits cellular uptake .
- 6o ’s phenylallylidene group causes steric clashes with Met769, reducing binding efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
